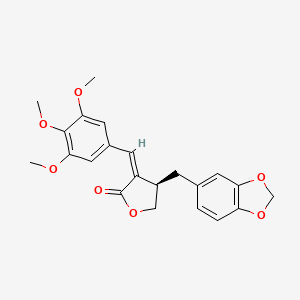
Isochaihulactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isochaihulactone is a natural product found in Chaerophyllum aureum, Juniperus flaccida, and other organisms with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties
Isochaihulactone has been extensively studied for its anticancer effects, particularly in glioblastoma and lung cancer.
1.1 Glioblastoma Multiforme (GBM)
A significant study highlighted that this compound disrupts endoplasmic reticulum (ER) homeostasis in GBM cells, leading to increased expression of DNA damage-inducible transcript 3 (DDIT3) and NAG-1. This mechanism triggers cell cycle arrest at the G2/M phase and induces apoptosis, effectively suppressing tumor growth in vivo . The findings suggest that this compound could serve as a therapeutic agent for GBM treatment.
1.2 Lung Cancer
In lung cancer models, Z-isochaihulactone demonstrated superior cytotoxicity compared to its E-isomer. It induced morphological changes and cell cycle arrest in A549 lung adenocarcinoma cells. The compound also activated the Notch signaling pathway, enhancing tumor suppression through upregulation of Notch intracellular domain (NICD), p21, and c-Myc expression . In vivo studies confirmed significant tumor growth inhibition upon administration of Z-isochaihulactone in nude mice .
Neuroprotective Effects
This compound has shown promise in neuroprotection, particularly against oxidative stress-induced damage. A study indicated that it protects PC12 cells from hydrogen peroxide-induced apoptosis by modulating oxidative stress responses . This suggests potential applications in treating neurodegenerative diseases where oxidative stress plays a critical role.
Chondroprotective Effects
Research exploring the effects of this compound within herbal extracts has indicated its potential chondroprotective properties. In studies involving osteoarthritis models, compounds containing this compound demonstrated the ability to reduce inflammatory cytokines and matrix metalloproteinases (MMPs), thereby promoting cartilage health and potentially offering therapeutic benefits for joint diseases .
Mechanistic Insights and Future Directions
The mechanisms underlying the anticancer and neuroprotective effects of this compound involve complex biological pathways including ER stress response and cell cycle regulation. Further research is warranted to explore:
- Synergistic Effects : Investigating the combined effects of this compound with other therapeutic agents.
- Long-term Efficacy : Evaluating the long-term outcomes of this compound in chronic disease models.
- Clinical Trials : Conducting clinical trials to validate its efficacy and safety in human subjects.
Summary Table of this compound Applications
| Application Area | Mechanism/Effect | Key Findings |
|---|---|---|
| Anticancer (GBM) | Disrupts ER homeostasis; induces apoptosis | Suppresses tumor growth via DDIT3 and NAG-1 expression |
| Anticancer (Lung Cancer) | Activates Notch signaling; induces cell cycle arrest | Higher cytotoxicity than E-isomer; inhibits tumor growth |
| Neuroprotection | Protects against oxidative stress | Prevents apoptosis in PC12 cells under oxidative conditions |
| Chondroprotection | Reduces inflammatory cytokines; suppresses MMPs | Promotes cartilage health; potential for osteoarthritis treatment |
Propiedades
Fórmula molecular |
C22H22O7 |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
(3Z,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C22H22O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,7-10,15H,6,11-12H2,1-3H3/b16-7-/t15-/m0/s1 |
Clave InChI |
CJLVKDPRUXBTJQ-BESIOYJRSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4 |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C\2/[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4 |
Sinónimos |
4-benzo(1,3)dioxol-5-ylmethyl-3(3,4,5-trimethoxybenzylidene)dihydrofuran-2-one isochaihulactone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















